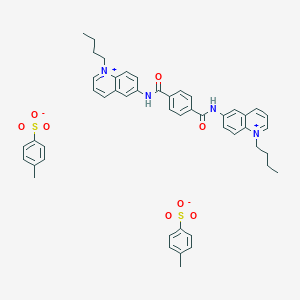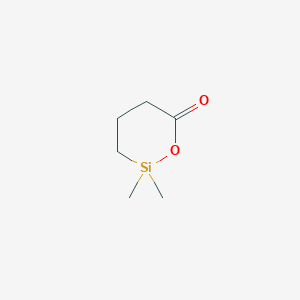
Ytterbium selenide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ytterbium selenide (Yb2Se3) is a rare earth compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields. This compound is a semiconductor material that exhibits interesting magnetic and electrical properties, making it a promising candidate for use in electronic devices and other technological applications.
Wirkmechanismus
The mechanism of action of Ytterbium selenide is not yet fully understood, but it is believed to be related to its magnetic and electrical properties. The compound exhibits both ferromagnetic and paramagnetic behavior, which makes it a promising material for use in magnetic storage devices and other applications.
Biochemische Und Physiologische Effekte
There is currently limited research on the biochemical and physiological effects of Ytterbium selenide. However, studies have shown that exposure to high levels of ytterbium can have toxic effects on the liver, kidneys, and other organs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ytterbium selenide for lab experiments is its unique magnetic and electrical properties, which make it a promising candidate for use in various electronic and spintronic devices. However, the limitations of this compound include its high cost and the difficulty of synthesizing it in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on Ytterbium selenide. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of the compound's potential applications in spintronic devices and other electronic devices. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential toxicity.
Synthesemethoden
The synthesis of Ytterbium selenide can be achieved through various methods, including chemical vapor transport, solid-state reaction, and hydrothermal synthesis. However, the most commonly used method is the solid-state reaction, which involves the reaction of ytterbium and selenium in a high-temperature furnace under an inert atmosphere.
Wissenschaftliche Forschungsanwendungen
The unique properties of Ytterbium selenide make it an attractive material for scientific research applications. One of the most promising applications of this compound is in the field of spintronics, where it can be used to create spintronic devices that utilize the spin of electrons to store and process information.
Eigenschaften
CAS-Nummer |
12039-54-2 |
|---|---|
Produktname |
Ytterbium selenide |
Molekularformel |
YbSe SeY |
Molekulargewicht |
252.02 g/mol |
IUPAC-Name |
selanylideneytterbium |
InChI |
InChI=1S/Se.Yb |
InChI-Schlüssel |
GIIVYMDWENEPSU-UHFFFAOYSA-N |
SMILES |
[Se]=[Yb] |
Kanonische SMILES |
[Se]=[Yb] |
Andere CAS-Nummern |
12039-54-2 |
Synonyme |
YTTERBIUM SELENIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B77384.png)





![1-[(1R,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B77393.png)




